1-(4-Bromophenyl)-2-hydroxypropan-1-one
Description
1-(4-Bromophenyl)-2-hydroxypropan-1-one is an aromatic ketone derivative featuring a bromine-substituted phenyl group and a hydroxyl group at the β-position of the propanone backbone.
Properties
CAS No. |
145070-49-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
YFHWUJCHEKDIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 1-(4-Bromophenyl)-2-hydroxypropan-1-one:
Key Differences :
- Hydrogen Bonding: The hydroxyl group in 1-(4-Bromophenyl)-2-hydroxypropan-1-one enables stronger intermolecular hydrogen bonding compared to non-hydroxylated analogs like (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. This property may influence crystal packing and stability, as seen in Etter’s graph-set analysis .
- Electron-Withdrawing Effects : The 4-bromophenyl group provides electron-withdrawing effects, stabilizing the ketone moiety. In contrast, compounds with methoxy or ethoxy groups (e.g., 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) exhibit electron-donating effects, altering electronic properties .
Physical and Chemical Properties
Melting Points and Solubility :
Spectroscopic Data :
- 1H NMR: Hydroxyl protons typically resonate broadly at δ 2–5 ppm, absent in non-hydroxylated analogs. For example, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one shows vinyl protons at δ 7.82 (d, J = 15.56 Hz) .
- IR : Hydroxyl stretching vibrations (~3340 cm⁻¹) would distinguish the target compound from analogs like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which lacks OH groups .
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